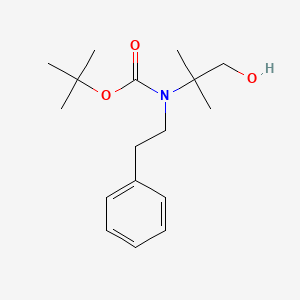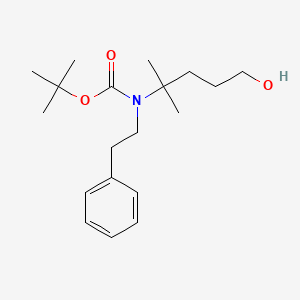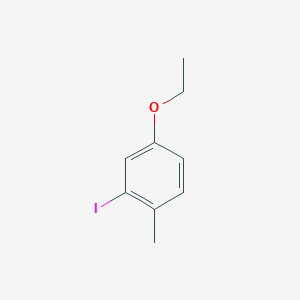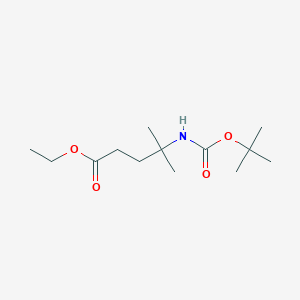
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate is an organic compound commonly used in organic synthesis. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or organic solvents like tetrahydrofuran (THF) at ambient temperature . Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which enhances efficiency and sustainability compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of various chemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate: Another Boc-protected amino acid derivative used in similar applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and share similar protective properties.
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate is unique due to its specific structure, which provides a balance of stability and reactivity, making it highly valuable in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7-9H2,1-6H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKFNECEGBXXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate dihydrochloride](/img/structure/B8194293.png)
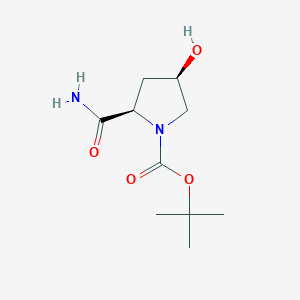
![5-Chlorobenzo[d][1,2,3]thiadiazole](/img/structure/B8194307.png)
![tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate hydrochloride](/img/structure/B8194316.png)
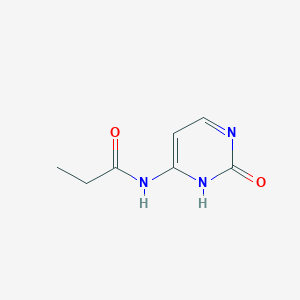
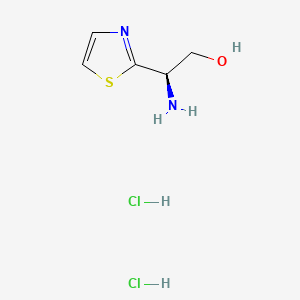
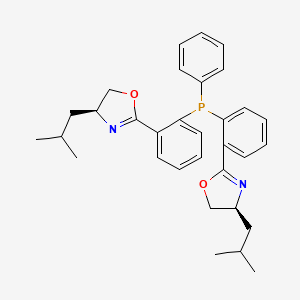

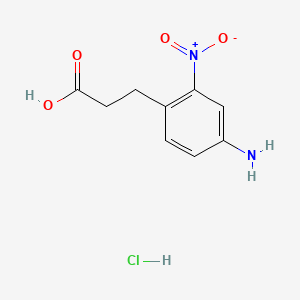
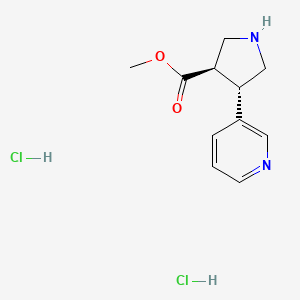
![[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
